![molecular formula C6H4BrN3 B1404988 5-Bromo-pyrrolo[2,1-F][1,2,4]triazine CAS No. 1363381-36-5](/img/structure/B1404988.png)
5-Bromo-pyrrolo[2,1-F][1,2,4]triazine
概要
説明
5-Bromo-pyrrolo[2,1-F][1,2,4]triazine is a compound with the CAS Number: 1363381-36-5. It has a linear formula of C6H4BrN3 . This compound is a pale-yellow to yellow-brown solid . It is an integral part of several kinase inhibitors and nucleoside drugs such as avapritinib and remdesivir .
Synthesis Analysis
The synthesis of pyrrolo[2,1-F][1,2,4]triazine derivatives has been achieved through various methods over the past two decades . One key transformation includes a selective C-alkylation of an oxalacetate salt with a hydrazonyl bromide to form a 2-hydrazonoethyl-3-oxosuccinate, followed by cyclodehydration to an aminopyrrole .Molecular Structure Analysis
The molecular structure of this compound consists of a unique bicyclic heterocycle, containing an N–N bond with a bridgehead nitrogen .Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Synthesis and Biological Evaluation
5-Bromo-pyrrolo[2,1-f][1,2,4]triazine is synthesized and evaluated biologically in various contexts. For instance, its C-nucleosides display potent cytotoxic activity in a range of cancer cell lines (Li et al., 2018).
Facile and Scalable Methodology
It is a key component in the production of certain antiviral drugs, such as remdesivir. The synthesis of this compound involves processes that are scalable and can be optimized for safety and impurity control, making it an essential element in drug production (Roy et al., 2021).
Versatile Scaffold in Medicinal Chemistry
This compound is recognized as a "privileged scaffold" in drug discovery, versatile enough to produce derivatives with a wide range of biological activities. This versatility motivates continued research in novel derivatives and applications in the pharmaceutical field (Song et al., 2013).
Application in Kinase Inhibitors
The pyrrolo[2,1-f][1,2,4]triazine framework is instrumental in the development of kinase inhibitors, which have applications in treating various forms of cancer. These inhibitors demonstrate significant efficacy in preclinical models of human tumors (Bhide et al., 2006).
Research on Pyrido Derivatives
The compound's derivatives, such as pyrido[3,2-e]pyrrolo[2,1-c][1,2,4]triazines, have potential as CNS depressants, anti-inflammatory, analgesic, and antibacterial agents, highlighting its broad therapeutic potential (Savelli et al., 1999).
Novel Tyrosine Kinase Inhibitors
Novel 4,5,6-trisubstituted pyrrolo[2,1-f][1,2,4]triazines synthesized from this compound serve as tyrosine kinase inhibitors, showcasing its relevance in cancer treatment research (Cheng, 2009).
作用機序
Target of Action
5-Bromo-pyrrolo[2,1-F][1,2,4]triazine is a unique bicyclic heterocycle that has shown numerous activities against diverse therapeutic targets . It is an integral part of several kinase inhibitors and nucleoside drugs . The compound primarily targets kinases in cancer therapy . Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation), playing a key role in various cellular processes such as cell division, metabolism, and signal transduction .
Mode of Action
The mode of action of this compound involves the inhibition of kinases . By inhibiting these enzymes, the compound prevents the phosphorylation process, thereby disrupting the normal functioning of the cell. This disruption can lead to the death of rapidly dividing cells, such as cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving kinases . These pathways regulate fundamental processes of cell development . By inhibiting kinases, the compound disrupts these pathways, leading to the potential death of the cell .
Pharmacokinetics
This is mainly due to the presence of a strong C–C glycosidic bond and a nonnatural heterocyclic base .
Result of Action
The result of the action of this compound is the potential death of rapidly dividing cells, such as cancer cells . By inhibiting kinases and disrupting the normal functioning of the cell, the compound can lead to cell death .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s stability and efficacy can be affected by storage conditions . It is recommended to store the compound at a temperature of 2-8°C
Safety and Hazards
生化学分析
Biochemical Properties
5-Bromo-pyrrolo[2,1-F][1,2,4]triazine plays a significant role in biochemical reactions, particularly in the inhibition of kinases. Kinases are enzymes that transfer phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. This phosphorylation process is critical for regulating various cellular activities. This compound interacts with kinases by binding to their active sites, thereby inhibiting their activity . This interaction is highly specific and can lead to the selective inhibition of dysregulated kinases in cancer cells, making it a promising candidate for targeted cancer therapy .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is often overactive in cancer cells . By inhibiting this pathway, the compound can reduce cell proliferation and induce apoptosis in cancer cells . Additionally, this compound can alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the ATP-binding site of kinases, preventing the transfer of phosphate groups to substrates . This inhibition disrupts the kinase signaling pathways, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells . Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation, thereby exerting its effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound exhibits high metabolic stability, with low rates of glucuronidation . This stability ensures that the compound remains active for extended periods, allowing for sustained inhibition of kinase activity and prolonged effects on cellular function . Long-term exposure to this compound may lead to adaptive responses in cells, such as the upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit dysregulated kinases without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to off-target interactions and the accumulation of the compound in non-target tissues . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing its toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and stability. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes can affect the bioavailability and efficacy of this compound, as well as its potential for drug-drug interactions . Additionally, the compound’s effects on metabolic flux and metabolite levels can influence cellular energy homeostasis and overall metabolic function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via specific transporters, such as organic anion-transporting polypeptides . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also affected by its lipophilicity and affinity for plasma proteins . These factors determine the compound’s pharmacokinetic properties and its ability to reach target sites within the body .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear kinases and transcription factors . This localization is essential for the compound’s ability to modulate gene expression and influence cellular processes . Additionally, the subcellular distribution of this compound can affect its stability and degradation, as different cellular compartments have distinct enzymatic activities and microenvironments .
特性
IUPAC Name |
5-bromopyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-2-10-6(5)3-8-4-9-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGYITTVLZNRNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1Br)C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101279269 | |
| Record name | Pyrrolo[2,1-f][1,2,4]triazine, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-36-5 | |
| Record name | Pyrrolo[2,1-f][1,2,4]triazine, 5-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo[2,1-f][1,2,4]triazine, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1404905.png)


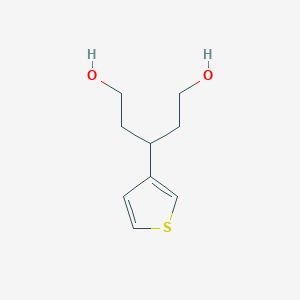
![2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1404911.png)
![[1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride](/img/structure/B1404912.png)
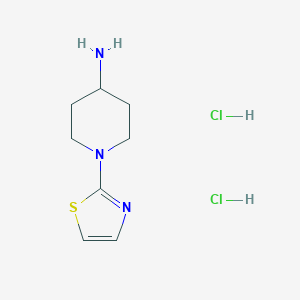
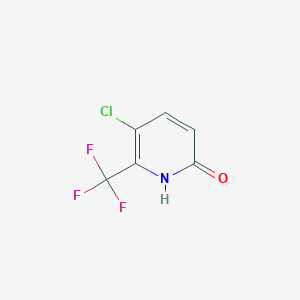
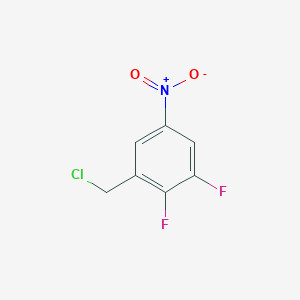
![Spiro[3.3]heptan-2-ylmethanol](/img/structure/B1404919.png)
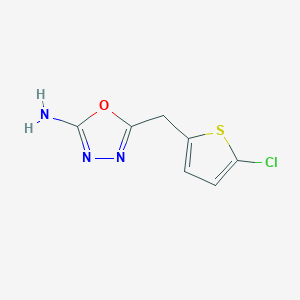
![2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1404923.png)

![1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1)](/img/structure/B1404926.png)
